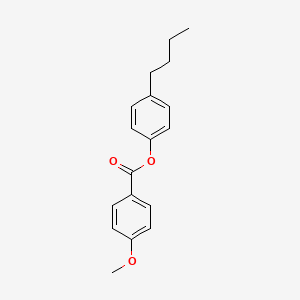

Benzoic acid, 4-methoxy-, 4-butylphenyl ester

Description

Properties

CAS No. |

35840-23-4 |

|---|---|

Molecular Formula |

C18H20O3 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

(4-butylphenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C18H20O3/c1-3-4-5-14-6-10-17(11-7-14)21-18(19)15-8-12-16(20-2)13-9-15/h6-13H,3-5H2,1-2H3 |

InChI Key |

IRZMTHPYWFFQMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Esterification via Direct Reaction of Carboxylic Acids and Phenols

One classical approach involves the direct esterification of the corresponding benzoic acid derivative with 4-butylphenol under acidic conditions or using coupling agents. However, this method often requires harsh conditions and may lead to lower yields or side reactions.

Transesterification Method

A more efficient and industrially relevant method is transesterification, where methyl benzoate derivatives react with 4-butylphenol to form the desired ester. This method is advantageous due to milder conditions and higher selectivity.

- According to a study on the synthesis of benzoic acid esters by transesterification of crude methyl benzoate, the process can achieve high conversion rates with minimal byproducts. The catalyst titanate demonstrated high activity, with reaction conversions reaching up to 82.79% for butyl benzoate under optimized conditions.

Table 1: Transesterification Reaction Parameters and Outcomes

| Parameter | Condition/Value | Outcome |

|---|---|---|

| Substrate | Crude methyl benzoate | Source of benzoic acid ester |

| Alcohol | Butanol or 4-butylphenol | Nucleophile for transesterification |

| Catalyst | Titanate | High catalytic activity |

| Reaction Temperature | Moderate (varies by study) | Optimal for conversion |

| Conversion Rate | Up to 82.79% (butyl esters) | High yield, minimal byproducts |

Esterification Using Alkyl Halides and Carboxylates with Tetrabutylammonium Fluoride (Bu4NF)

A novel and convenient method involves the reaction of carboxylic acids with alkyl halides in the presence of tetrabutylammonium fluoride (Bu4NF) as a base. This method generates carboxylate ions in situ, which then react with alkyl halides to form esters in moderate to good yields.

- The reaction proceeds smoothly in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with DMF sometimes providing better yields due to solubility differences.

- The bulky tetrabutylammonium countercation enhances the reactivity of carboxylate ions, facilitating ester formation.

- This method allows for straightforward synthesis of various esters, including diesters, under relatively mild conditions.

Table 2: Esterification Using Bu4NF – Reaction Conditions and Yields

| Reaction Component | Details | Notes |

|---|---|---|

| Base | Tetrabutylammonium fluoride (Bu4NF) | Stoichiometric amount required |

| Solvent | DMF or THF | DMF often yields better results |

| Reaction Time | 3–24 hours | Dependent on substrate |

| Yield Range | Moderate to good | High reactivity of carboxylates |

Summary of Research Outcomes

- Transesterification of crude methyl benzoate with butanol or phenols using titanate catalysts achieves high conversion rates (up to 82.79%) with minimal byproducts, making it a preferred industrial method.

- The Bu4NF-mediated esterification method provides a versatile and convenient synthetic route, with moderate to good yields and the ability to synthesize various esters, including those with bulky substituents.

- Chloromethylation followed by esterification with tert-butoxide represents a mild and industrially feasible method for related benzoic acid esters, emphasizing process control and raw material availability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-methoxy-, 4-butylphenyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 4-methoxybenzoic acid and 4-butylphenol in the presence of an acid or base.

Reduction: Reduction of the ester can produce the corresponding alcohols.

Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the reagent.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Hydrolysis: 4-Methoxybenzoic acid and 4-butylphenol.

Reduction: 4-Methoxybenzyl alcohol and 4-butylphenol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 4-methoxy-, 4-butylphenyl ester, also known as 4-butyl-4-methoxybenzoate, is an organic compound with the molecular formula . It features a benzoic acid moiety with methoxy and butylphenyl groups at the para position, influencing its physical and chemical properties. Typically, it is a colorless to pale yellow liquid with moderate solubility in organic solvents and limited solubility in water.

Industrial Applications

This compound is employed in the production of polymers and resins due to its chemical stability.

The biological activity of benzoic acid derivatives, including this compound, has been studied for potential therapeutic effects.

- Antifungal Activity Studies have explored the antifungal potential of ester derivatives of benzoic acid against Candida species, revealing that compounds like methyl ferulate exhibit antifungal activity . The position of hydroxyl groups on the benzene ring influences activity, with ortho-hydroxyl groups showing greater activity than meta- or para-hydroxyl groups .

- Estrogenic Activity Research indicates that benzophenones with a hydroxyl group at the 3 or 4-position display estrogenic activity . The effect of the hydroxyl group in the phenol moiety decreases in the order of 4- > 3- >> 2-position .

Use in Cosmetics

Mechanism of Action

The mechanism of action of benzoic acid, 4-methoxy-, 4-butylphenyl ester involves its interaction with specific molecular targets and pathways. The methoxy group enhances its reactivity, allowing it to participate in various biochemical processes. The ester linkage can be hydrolyzed, releasing the active components that exert their effects on target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Alkyl/Aryl Substituents

Structural Insights :

- Alkyl Chain Length : Longer chains (e.g., pentyl, butyl) increase lipophilicity and reduce volatility compared to methyl or isobutyl esters .

- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance stability, while hydroxy groups (as in parabens) improve water solubility but reduce antimicrobial efficacy .

Antimicrobial Activity

- Cinnamic Acid Derivatives: Exhibit stronger antibacterial effects due to a conjugated propenoic side chain (higher lipophilicity) compared to benzoic acid derivatives . Example: Cinnamic acid derivatives inhibit Lactobacillus helveticus growth more effectively than benzoic acid analogues .

- Target Compound : The 4-butyl and 4-methoxy groups may enhance membrane penetration compared to methyl esters, but its activity likely remains weaker than cinnamic acid derivatives .

Enzyme Inhibition

- Polyphenol Oxidase (PPO) Inhibition: Benzoic Acid: IC₅₀ = 1.425 mmol/L (competitive inhibition). 2,4-Dihydroxycinnamic Acid: IC₅₀ = 0.092 mmol/L (mixed-type inhibition) .

- Target Compound : Methoxy and butyl groups may sterically hinder binding to PPO, reducing inhibitory potency compared to simpler hydroxy-substituted derivatives .

Physicochemical Properties

| Property | Benzoic Acid, 4-Methoxy-, 4-Butylphenyl Ester | Benzoic Acid Methyl Ester | 4-Hydroxybenzoic Acid Methyl Ester |

|---|---|---|---|

| Molecular Weight | 284.35 g/mol | 136.15 g/mol | 152.15 g/mol |

| Volatility | Low (large size, high MW) | High | Moderate |

| Lipophilicity (LogP) | ~4.5 (estimated) | ~2.1 | ~1.8 |

| Solubility | Insoluble in water; soluble in organic solvents | Partially water-soluble | Moderate water solubility |

Key Observations :

- The target compound’s low volatility and high lipophilicity make it suitable for non-volatile applications (e.g., liquid crystals, sustained-release formulations) .

- Simpler esters (e.g., methyl) are more volatile and less persistent in biological systems .

Biological Activity

Benzoic acid, 4-methoxy-, 4-butylphenyl ester, also known as 4-butyl-4-methoxybenzoate , is an organic compound with the molecular formula . This compound has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a methoxy group (-OCH₃) and a butylphenyl group at the para position. Its structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 284.35 g/mol

- CAS Number : 35840-23-4

The presence of both hydrophobic (butyl) and hydrophilic (methoxy) functionalities enhances its solubility profile and biological activity compared to simpler esters or acids, making it versatile for pharmaceutical and industrial applications .

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. Specifically, this compound has shown effectiveness against various microbial strains. A comparative study highlighted the following minimum inhibitory concentrations (MIC) against selected bacteria:

| Microorganism | MIC (mg/mL) |

|---|---|

| Bacillus subtilis | 0.5 |

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 |

These results suggest that the compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties. In tests involving various fungal strains, it achieved significant mycelial growth inhibition:

| Fungal Strain | Inhibition (%) at 50 µg/mL |

|---|---|

| Candida albicans | 85% |

| Aspergillus niger | 78% |

| Fusarium oxysporum | 90% |

This level of activity indicates potential applications in agricultural settings as a fungicide .

Antioxidant Activity

The antioxidant capacity of this compound has also been studied. It was found to scavenge free radicals effectively, with an IC50 value comparable to standard antioxidants like quercetin:

- IC50 Value :

This property is particularly relevant in the context of oxidative stress-related diseases .

Synthesis Methods

This compound can be synthesized through several methods, including:

- Esterification Reaction : Reacting benzoic acid with butanol in the presence of an acid catalyst.

- Transesterification : Using methoxybenzoyl chloride and butanol under reflux conditions.

These methods allow for the efficient production of the compound while maintaining high yields .

Case Studies and Research Findings

Several studies have explored the biological activity of benzoic acid derivatives, including this specific ester. For instance:

- A study published in MDPI reported that derivatives of benzoic acid exhibited varying degrees of antifungal activity against Candida species, with structural modifications significantly influencing their efficacy .

- Another research article highlighted the role of such compounds in inhibiting bacterial biofilm formation, suggesting their potential use in medical devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.